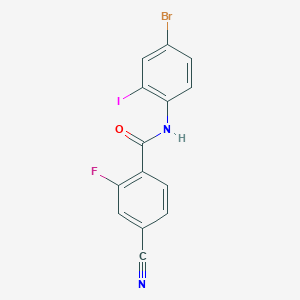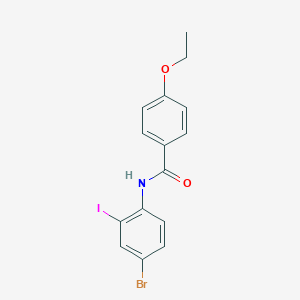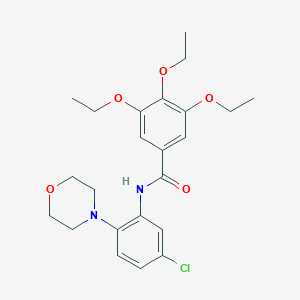
N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine, also known as BMEA, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. BMEA is a member of the phenethylamine family of compounds, which are known to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine is not fully understood, but it is believed to act on multiple targets in the body. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has also been shown to have antifungal activity by disrupting the cell membrane of fungi. Additionally, N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to have a variety of biochemical and physiological effects. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to inhibit the growth of cancer cells by inducing apoptosis, as mentioned earlier. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has also been shown to have antifungal activity by disrupting the cell membrane of fungi. Additionally, N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has also been shown to have a variety of biological activities, making it a versatile compound for use in a range of experiments. However, one limitation of using N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine. One area of interest is its potential as a neuroprotective agent, with studies suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine and its potential therapeutic applications. Additionally, research into the synthesis of N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine analogs may lead to the development of more potent and selective compounds with improved therapeutic potential.
Synthesemethoden
The synthesis of N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine involves the reaction of 2-bromo-4-butoxy-5-methoxybenzaldehyde with ethylamine in the presence of a reducing agent. The reaction proceeds through a condensation reaction, followed by reduction to form the final product. The synthesis method of N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been the subject of scientific research due to its potential therapeutic applications. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to have a variety of biological activities, including antifungal, antibacterial, and anticancer properties. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has also been shown to have potential as a neuroprotective agent, with studies suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C14H22BrNO2 |
|---|---|
Molekulargewicht |
316.23 g/mol |
IUPAC-Name |
N-[(2-bromo-4-butoxy-5-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C14H22BrNO2/c1-4-6-7-18-14-9-12(15)11(10-16-5-2)8-13(14)17-3/h8-9,16H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
QQNRSKBNEPSOKN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C(=C1)Br)CNCC)OC |
Kanonische SMILES |
CCCCOC1=C(C=C(C(=C1)Br)CNCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)